
4,6-Dichloropyridazin-3-amine
Overview
Description
4,6-Dichloropyridazin-3-amine is a heterocyclic aromatic compound featuring a pyridazine core substituted with two chlorine atoms at positions 4 and 6 and an amino group at position 3. Pyridazines are six-membered rings containing two adjacent nitrogen atoms, and their derivatives are widely studied for pharmaceutical and agrochemical applications due to their bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dichloropyridazin-3-amine can be synthesized through several methods. One common approach involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate. The reaction typically takes place in ethanol at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloropyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridazin-3-amines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridazinone derivatives.
Reduction Products: Reduction can yield different amine derivatives.
Scientific Research Applications
Inhibitors of Spleen Tyrosine Kinase (SYK)
4,6-Dichloropyridazin-3-amine has been identified as a potential inhibitor of SYK, a non-receptor tyrosine kinase involved in B-cell receptor signaling. Inhibition of SYK is being explored for the treatment of autoimmune diseases and allergic disorders such as asthma:
- Mechanism : By inhibiting SYK, the compound can reduce autoantibody production and inflammatory responses in conditions like asthma .
- Case Study : Research indicates that small molecule inhibitors targeting SYK can effectively modulate signaling pathways critical to B-cell activation, offering therapeutic avenues for diseases characterized by overactive immune responses .
Thyroid Hormone Modulation
Another significant application is in the modulation of thyroid hormone activity. Compounds related to this compound are being investigated for their potential to treat metabolic disorders such as obesity and hyperlipidemia:
- Application : The compound may serve as a therapeutic agent for conditions influenced by thyroid hormones, including diabetes and cardiovascular diseases .
- Research Findings : Studies have shown that derivatives can effectively alter metabolic pathways, presenting a promising avenue for drug development aimed at metabolic syndromes .
Organic Light Emitting Diodes (OLEDs)
Pyridazine derivatives, including this compound, are being explored in materials chemistry for applications in OLED technology:
- Properties : These compounds exhibit favorable electronic properties that make them suitable as emissive materials in OLEDs .
- Research Insight : The incorporation of pyridazine systems into OLEDs has shown improved efficiency and stability compared to traditional materials .
Synthetic Pathways
The synthesis of this compound involves several nucleophilic substitution reactions, which are crucial for modifying its structure to enhance biological activity:
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Reactions with amine nucleophiles to form various derivatives . |
Alkylation | Attempts to introduce alkyl groups to enhance solubility and activity . |
Derivative Studies
Studies on derivatives of this compound have revealed enhanced properties compared to the parent compound. For instance:
- Certain derivatives have shown increased potency as SYK inhibitors.
- Variations in substituents can lead to altered pharmacokinetic profiles, improving therapeutic efficacy.
Mechanism of Action
The mechanism of action of 4,6-Dichloropyridazin-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can vary based on the derivative and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The following compounds are selected for comparison based on substitution patterns and functional group similarities:
Key Observations :
- Substituent Position: The position of chlorine and amino groups significantly impacts properties. For example, 3,6-Dichloropyridazin-4-amine (NH₂ at position 4) has a much higher melting point (203°C) than 3,6-Dichloropyridazine (66–69°C), likely due to enhanced hydrogen bonding from the amino group .
- Chlorine Count: Mono-chloro derivatives like 6-Chloropyridazin-3-amine are less sterically hindered and may exhibit higher reactivity in nucleophilic substitution reactions compared to di-chloro analogs .
Physicochemical Properties
- Melting Points: Amino-substituted dichloropyridazines (e.g., 3,6-dichloropyridazin-4-amine) generally exhibit higher melting points than non-amino analogs, attributable to intermolecular hydrogen bonding .
- Molecular Weight: Dichloro derivatives have higher molecular weights (~148–164 g/mol) compared to mono-chloro compounds (~129 g/mol) .
Research Findings and Trends
- Biological Activity: Pyridazine derivatives with amino and chloro groups show antimicrobial and herbicidal activity. For example, 3,6-Dichloropyridazin-4-amine has been explored as a lead compound in pesticide development .
- Synthetic Utility : 6-Chloropyridazin-3-amine serves as a building block for fused heterocycles, such as pyrazolo-pyridines, which are investigated for kinase inhibition .
Biological Activity
4,6-Dichloropyridazin-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula and is classified under pyridazine derivatives. The compound features two chlorine atoms at positions 4 and 6 of the pyridazine ring, which significantly influences its biological activity.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions. For instance, the reaction of hydrazine derivatives with appropriate chlorinated pyridazines has been documented as an effective synthetic route. The compound can also be synthesized through high-throughput screening methods that identify active analogs for further development .
Biological Activity
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specifically, compounds derived from this structure have shown effectiveness against human adenocarcinoma cells by reducing prostaglandin E2 (PGE2) production, which is often associated with tumor growth .
Mechanism of Action
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation and cancer progression. In vitro studies demonstrated that certain analogs of this compound could achieve up to 99% reduction in PGE2 levels with minimal inhibition of COX-2 activity at higher concentrations .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be enhanced by modifying its chemical structure. SAR studies have shown that substituents on the pyridazine ring significantly affect potency and selectivity. For example:
Substituent | Position | Activity (EC50) |
---|---|---|
Methyl | C-4 | 0.031 µM |
Methoxy | C-1 | 0.032 µM |
Dimethylamine | C-4 | 0.42 µM |
These modifications can lead to variations in cellular permeability and receptor binding affinity, ultimately influencing the therapeutic potential of the compound .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Xenograft Mouse Models : In vivo studies using xenograft models demonstrated significant tumor regression upon treatment with this compound, suggesting its potential for clinical applications in oncology .
- Inflammatory Pain Models : The compound has also been assessed for its analgesic properties in inflammatory pain models, indicating a dual role as both an anti-inflammatory and anticancer agent .
Safety and Toxicity
While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies have indicated that derivatives of this compound exhibit acceptable safety profiles at therapeutic doses; however, further comprehensive toxicological evaluations are necessary to establish safety for human use .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,6-Dichloropyridazin-3-amine, and how can regioselectivity be controlled during substitution reactions?
Microwave-assisted synthesis has been demonstrated as an efficient method for structurally analogous pyridazine derivatives, enabling rapid heating and improved yield compared to conventional methods . Regioselectivity in substitution reactions can be controlled by adjusting reaction conditions (e.g., solvent polarity, temperature) and using catalysts like Pd(PPh₃)₄ to direct functionalization at specific positions . For example, mono-substitution at the 4-position is achievable under mild conditions, while harsher conditions promote bis-functionalization .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
Structural confirmation requires a combination of H/C NMR and high-resolution mass spectrometry (HRMS). H NMR can identify aromatic protons and amine groups, with splitting patterns distinguishing between chlorine substituents at the 4- and 6-positions. Mass spectrometry (e.g., ESI-MS) verifies molecular weight (C₄H₃Cl₂N₃, ~163.99 g/mol) and detects impurities. Purity is assessed via HPLC with UV detection at λ ~260 nm, where deviations in retention time indicate byproducts .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives across studies?
Q. How can computational models predict the reactivity of this compound in novel reaction pathways?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions to predict nucleophilic/electrophilic sites. For example, the C-4 position may exhibit higher electrophilicity due to chlorine’s electron-withdrawing effects, favoring Suzuki-Miyaura coupling reactions. Molecular docking simulations also assess binding affinities to biological targets, guiding derivatization for enhanced activity .
Q. What experimental designs are effective in elucidating the mechanism of action of this compound in biological systems?
A multi-omics approach combines transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by the compound. For example, dose-response studies with kinase inhibition assays (e.g., ATP-competitive binding assays) identify primary targets, while CRISPR-Cas9 knockouts validate specificity. Isotopic labeling (C or H) tracks metabolic fate in vivo .
Q. How do steric and electronic effects influence the stability of this compound under varying pH conditions?
Stability studies using accelerated degradation protocols (e.g., 40°C/75% RH) coupled with LC-MS monitor hydrolysis products. At acidic pH (pH < 3), the amine group may protonate, reducing electron density and increasing susceptibility to nucleophilic attack at C-6. Computational pKa predictions (e.g., MarvinSketch) guide buffer selection for long-term storage .
Q. Methodological Notes
- Data Contradiction Analysis : Apply Higgins’ statistic to quantify heterogeneity in meta-analyses, with indicating significant variability requiring subgroup analysis .
- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading) for yield maximization .
- Computational Validation : Cross-validate DFT results with experimental kinetic data (e.g., Hammett plots) to confirm reaction mechanisms .
Properties
IUPAC Name |
4,6-dichloropyridazin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWQTMSISRCANV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161847-28-4 | |
Record name | 4,6-dichloropyridazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.